molecular formula C12H12O6 B8295774 2-[1-(Methoxycarbonyl)-2-oxo-2-methoxyethyl]benzoic acid

2-[1-(Methoxycarbonyl)-2-oxo-2-methoxyethyl]benzoic acid

Cat. No.: B8295774
M. Wt: 252.22 g/mol
InChI Key: JQPCNISBBBPSOS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[1-(Methoxycarbonyl)-2-oxo-2-methoxyethyl]benzoic acid is a useful research compound. Its molecular formula is C12H12O6 and its molecular weight is 252.22 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C12H12O6

Molecular Weight

252.22 g/mol

IUPAC Name

2-(1,3-dimethoxy-1,3-dioxopropan-2-yl)benzoic acid

InChI

InChI=1S/C12H12O6/c1-17-11(15)9(12(16)18-2)7-5-3-4-6-8(7)10(13)14/h3-6,9H,1-2H3,(H,13,14)

InChI Key

JQPCNISBBBPSOS-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(C1=CC=CC=C1C(=O)O)C(=O)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a rapidly stirred cold suspension (0° C.) of 2-bromobenzoic acid (30.0 g, 149.32 mmol), cuprous bromide (2.14 g, 14.93 mmol) and dimethyl malonate (300 mL) was added NaH (80% in mineral oil, 10.75 g, 358.37 mmol) over a 30 minute period, while a stream of dry N2 was passed over the mixture. After the addition of the NaH had been completed, the mixture was stirred for 10 minutes at room temperature and 30 minutes at 70° C. (external oil bath temperature). At this point, the suspension had turned to a solid mass, which was dissolved in H2O (1000 mL). The aqueous layer was extracted with diethyl ether (3×500 mL) and was acidified with HCl (2N). The mixture was extracted with EtOAc and dried over MgSO4. Evaporation gave an off-white solid which was recrystallized from Et2O/hexane (-20° C.) to give a white solid (34.2 g, 90.9%).
Quantity
30 g
Type
reactant
Reaction Step One
[Compound]
Name
cuprous bromide
Quantity
2.14 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
reactant
Reaction Step One
Name
Quantity
10.75 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
1000 mL
Type
solvent
Reaction Step Four
Name
Yield
90.9%

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